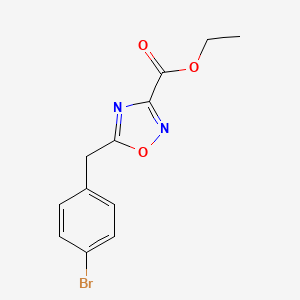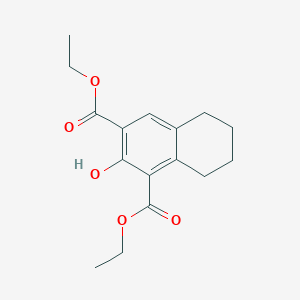
Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
-
- Application: Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature. They have been routinely employed as herbal medicines since early ages. More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
- Method: An efficient method was reported for the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .
- Results: Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties. In recent years, there has been a considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
-
- Application: These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Method: The first derivative of the cyclic naphthyridine system was obtained in 1893. The first representatives of unsubstituted naphthyridines, precisely 1,5-naphthyridines, were synthesized in 1927 by adapting the Skraup quinoline synthesis to 3-aminopyridine .
- Results: Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” or by the “aza” system when named as “diazanaphthalene”. Finally, in 1936, these compounds were indexed in Chemical Abstracts as “naphthyridines” .
-
- Application: Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
- Method: The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
- Results: A number of prescribed drugs incorporate this group, and numerous 8-HQ- based molecules have been developed .
- Pyridopyridines
- Application: Pyridopyridines, also known as “diazadecalins” or “naphthyridines”, present significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Method: The first representatives of unsubstituted naphthyridines, precisely 1,5-naphthyridines, were synthesized in 1927 by adapting the Skraup quinoline synthesis to 3-aminopyridine .
- Results: Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” or by the “aza” system when named as “diazanaphthalene”. Finally, in 1936, these compounds were indexed in Chemical Abstracts as “naphthyridines” .
Propriétés
IUPAC Name |
diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-20-15(18)12-9-10-7-5-6-8-11(10)13(14(12)17)16(19)21-4-2/h9,17H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYLLGAXSVEOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2CCCCC2=C1)C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675429 | |
| Record name | Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
CAS RN |
23373-85-5 | |
| Record name | Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



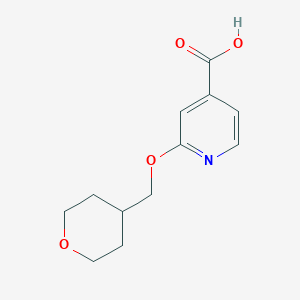
![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)
![4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid](/img/structure/B1393499.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393500.png)
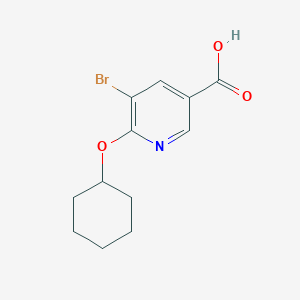

![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)
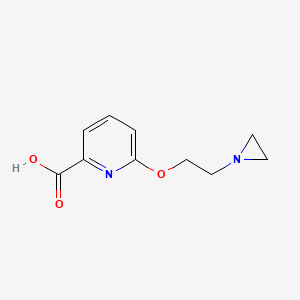


![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)
